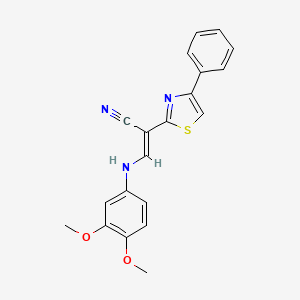
2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the quinazolinone core. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Various substituted quinazolinones
Applications De Recherche Scientifique
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the quinazolinone core allows it to interact with various biological targets, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one
- 2-(methylthio)-3-(pyridin-4-ylmethyl)quinazolin-4(3H)-one
- 2-(ethylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
Uniqueness
2-(methylthio)-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
IUPAC Name |
2-methylsulfanyl-3-(pyridin-3-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-17-13-7-3-2-6-12(13)14(19)18(15)10-11-5-4-8-16-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCEHWNRHIQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)


![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2476408.png)
![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)


![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)
